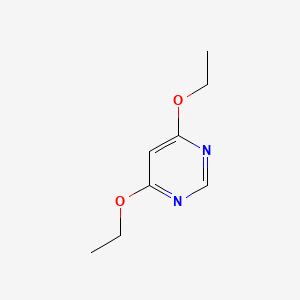
Pyrimidine, 4,6-diethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4,6-diethoxy- is a derivative of pyrimidine, an aromatic heterocyclic organic compound Pyrimidine itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The 4,6-diethoxy substitution refers to the presence of ethoxy groups (-OCH2CH3) at the 4th and 6th positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diethoxypyrimidine typically involves the reaction of pyrimidine derivatives with ethylating agents. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution at the desired positions.
Industrial Production Methods: Industrial production of 4,6-diethoxypyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,6-diethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the ethoxy groups, leading to different derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation can yield 4,6-dicarboxypyrimidine.
- Reduction can produce 4,6-diethylpyrimidine.
- Substitution can lead to various functionalized pyrimidine derivatives.
Scientific Research Applications
4,6-diethoxypyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and enzyme inhibitors.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-diethoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The ethoxy groups can enhance the compound’s ability to interact with biological targets, increasing its efficacy.
Comparison with Similar Compounds
4,6-dimethoxypyrimidine: Similar structure but with methoxy groups instead of ethoxy groups.
4,6-dichloropyrimidine: Chlorine atoms replace the ethoxy groups, leading to different reactivity and applications.
4,6-diaminopyrimidine: Amino groups at the 4th and 6th positions, used in different medicinal applications.
Uniqueness: 4,6-diethoxypyrimidine is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
28824-74-0 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4,6-diethoxypyrimidine |
InChI |
InChI=1S/C8H12N2O2/c1-3-11-7-5-8(12-4-2)10-6-9-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
WFUDIWSUZYDRST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC=N1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















